2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone
Descripción
Propiedades
IUPAC Name |
2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(23-12-4-1-5-13-23)15-24-14-21(19-6-2-3-7-20(19)24)29-16-17-8-10-18(11-9-17)25(27)28/h2-3,6-11,14H,1,4-5,12-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFAXNMXFYYXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Antimalarial Activity
The compound’s closest analogs are indolyl-3-ethanone-α-thioethers with varying substituents:
- 1-(1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone: IC50 = 240 nM against Plasmodium falciparum .
- 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone: IC50 = 90 nM, comparable to chloroquine .
- 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: pIC50 = 8.2129 (≈6.1 nM), outperforming chloroquine (pIC50 = 7.5528) .
Key Insight: The target compound’s piperidinyl group replaces the simpler ethanone or halogenated aryl groups in these analogs.
Structural and Functional Modifications
Table 1: Structural Comparison of Selected Analogs
Analysis :
- Piperidinyl vs. Piperazinyl : Piperidine (target) lacks the sulfonyl groups seen in analogs like 7e–7k , which could reduce polarity and improve membrane permeability.
- Indole Position : Substitution at the indole 1-position (target) versus 3-position (analogs) may alter binding orientation in biological targets .
Toxicity and Selectivity
- Hemolytic Activity: None reported for indolyl-3-ethanone-α-thioethers, suggesting a favorable safety profile for the target compound .
Inference : The piperidinyl group is unlikely to introduce toxicity, as similar N-containing heterocycles (e.g., piperazine derivatives) are well-tolerated in antiproliferative agents .
Physicochemical Properties
- Melting Points : Analogs with nitro groups (e.g., 7k: 155–157°C) exhibit higher melting points due to increased polarity, suggesting the target compound may similarly have a high melting point .
- Lipophilicity : The piperidinyl group’s hydrophobicity could enhance blood-brain barrier penetration compared to sulfonamide-containing analogs .
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
A robust synthesis strategy should prioritize:
- Stepwise functionalization : Begin with indole-thioether bond formation using a nitrobenzyl halide and indole derivative under basic conditions (e.g., NaOH/K₂CO₃) to facilitate nucleophilic substitution .
- Piperidine coupling : Introduce the piperidin-1-yl group via a nucleophilic acyl substitution reaction, requiring anhydrous solvents (e.g., THF) and catalysts like Pd/C or CuI to enhance reactivity .
- Purification : Employ column chromatography or recrystallization to isolate intermediates, followed by HPLC to confirm purity (>95%) .
Q. Which analytical techniques are critical for characterizing intermediates and the final product?
- NMR spectroscopy : Use ¹H/¹³C NMR to verify structural integrity, focusing on indole C-H (δ 7.1–7.8 ppm), nitrobenzyl S-CH₂ (δ 4.2–4.5 ppm), and piperidine N-CH₂ (δ 2.5–3.0 ppm) signals .
- HPLC : Monitor reaction progress and quantify purity with a C18 column (mobile phase: acetonitrile/water) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and detect side products .
Q. How does the nitrobenzyl-thioindole moiety influence the compound’s reactivity and stability?
- Electron-withdrawing effects : The nitro group enhances electrophilicity at the benzyl-thioether bond, making it susceptible to hydrolysis under acidic conditions. Stability tests (pH 3–9 buffers, 37°C) are recommended to assess degradation .
- Steric hindrance : The bulky nitrobenzyl group may reduce accessibility to enzymatic or catalytic sites, necessitating molecular docking studies to predict interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during piperidine coupling?
- Catalyst screening : Test Pd/C (5 mol%), CuI (10 mol%), or organocatalysts (e.g., DMAP) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Solvent effects : Compare yields in THF vs. dichloromethane; THF may improve solubility of the indole intermediate .
- In-line monitoring : Use FTIR or Raman spectroscopy to track acyl intermediate formation in real time .
Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?
- Validation assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to targets (e.g., kinases, GPCRs) .
- Conformational analysis : Use X-ray crystallography or NOESY NMR to compare the compound’s 3D structure with docking models .
- Adjust force fields : Re-parameterize computational models (e.g., AMBER, CHARMM) to better reflect nitro group polarization effects .
Q. How can researchers address discrepancies in reported biological activities across studies?
- Standardized assays : Replicate experiments using uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known inhibitors) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Batch consistency : Compare multiple synthesis batches via DSC (differential scanning calorimetry) to rule out polymorphic effects .
Methodological Notes
- Synthetic optimization : Iterative Design of Experiments (DoE) is advised to systematically vary temperature, catalyst loading, and solvent ratios .
- Data interpretation : Cross-reference spectral data with PubChem entries (e.g., CID 1448135-52-1 analogs) to validate assignments .
- Ethical compliance : Adhere to non-human research guidelines when testing biological activity, as emphasized in regulatory frameworks .
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